Dig-11-ddutp
Description
Early Innovations in Nonradioactive Labeling
The development of Dig-11-ddUTP emerged from the need for safer alternatives to radiolabeled nucleotides. Initial work by Schmitz et al. (1991) introduced digoxigenin-labeled deoxyuridine triphosphates (DIG-dUTP) for enzymatic tailing of oligonucleotides. This method allowed incorporation of multiple digoxigenin molecules per strand. However, the subsequent synthesis of this compound marked a critical advancement, enabling the addition of a single digoxigenin hapten per 3'-OH group through dideoxyuridine’s chain-terminating properties.
Optimization of Linker Chemistry
The 11-atom linker in this compound was designed to enhance labeling efficiency and minimize steric hindrance. Early studies demonstrated that shorter linkers reduced enzyme activity, while longer spacers improved substrate accessibility for terminal transferase (TdT) and other polymerases. This structural refinement ensured optimal incorporation rates without compromising nucleic acid synthesis.
| Year | Key Milestone | Citation |
|---|---|---|
| 1991 | Introduction of DIG-dUTP and DIG-ddUTP | |
| 1992 | First application in cDNA synthesis | |
| 2006 | Commercial availability of this compound |
Structural Classification Within Modified Nucleotide Triphosphates
Core Components and Functional Groups
This compound belongs to the broader class of modified nucleotide triphosphates (dNTPs). Its structure comprises:
- Digoxigenin hapten : A steroid derived from Digitalis plants, serving as an immunogenic target.
- Dideoxyuridine backbone : A uracil analog with 2',3'-dideoxy modifications, preventing further nucleotide addition.
- 11-atom linker : A linear chain connecting digoxigenin to the nucleotide, optimized for enzymatic compatibility.
Comparison with Analogous Probes
This compound differs from other labeled nucleotides in its terminal incorporation mechanism and hapten specificity. Below is a structural comparison:
| Probe | Hapten | Nucleotide Base | Linker Length | Incorporation Site |
|---|---|---|---|---|
| This compound | Digoxigenin | Dideoxyuridine | 11 atoms | 3'-OH terminal |
| Biotin-dUTP | Biotin | Dideoxyuridine | 14 atoms | 3'-OH terminal |
| Fluorescein-dUTP | Fluorescein | Dideoxyuridine | 6 atoms | 3'-OH terminal |
Key Advantages Over Radioactive Labeling Systems
Improved Detection Sensitivity and Resolution
The digoxigenin-antibody system enables chemiluminescent or colorimetric detection with high sensitivity. For example:
Versatile Enzymatic Compatibility
This compound is substrate-compatible with multiple enzymes, including:
| Enzyme | Application | Efficiency |
|---|---|---|
| Terminal transferase (TdT) | 3'-End labeling of oligonucleotides | 1:1 incorporation |
| Klenow polymerase | Random-primed DNA labeling | ~1 DIG/20–25 nt |
| Taq polymerase | PCR-based probe synthesis | ~1 DIG/100 nt |
Properties
CAS No. |
137067-07-3 |
|---|---|
Molecular Formula |
C43H65N4O20P3 |
Molecular Weight |
1050.9 g/mol |
IUPAC Name |
[[(5R)-5-[5-[(E)-3-[6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C43H65N4O20P3/c1-41-15-13-29(20-28(41)9-11-32-33(41)21-34(48)42(2)31(14-16-43(32,42)54)27-19-38(51)63-23-27)62-25-36(50)45-17-5-3-4-8-35(49)44-18-6-7-26-22-47(40(53)46-39(26)52)37-12-10-30(65-37)24-64-69(58,59)67-70(60,61)66-68(55,56)57/h6-7,19,22,28-34,37,48,54H,3-5,8-18,20-21,23-25H2,1-2H3,(H,44,49)(H,45,50)(H,58,59)(H,60,61)(H,46,52,53)(H2,55,56,57)/b7-6+/t28-,29+,30?,31-,32-,33+,34-,37-,41+,42+,43?/m1/s1 |
InChI Key |
OWVSQLKZFJFIEL-BCCCVJHXSA-N |
SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NC/C=C/C6=CN(C(=O)NC6=O)[C@H]7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
DIG-11-ddUTP digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
PCR Labeling
- Description : Dig-11-ddUTP is commonly used in polymerase chain reaction (PCR) to label DNA. It can be incorporated into newly synthesized DNA strands during amplification.
- Benefits : This method provides a high yield of labeled probes with minimal optimization required compared to other labeling methods .
- Optimal Ratios : For effective labeling, a recommended ratio is 35% this compound to 65% dTTP .
-
In Situ Hybridization
- Description : this compound-labeled probes are utilized in in situ hybridization techniques to detect specific nucleic acid sequences within fixed tissues or cells.
- Detection Methods : The hybridized probes can be detected using digoxigenin-specific antibodies conjugated with enzymes such as horseradish peroxidase or alkaline phosphatase, resulting in colorimetric or luminescent signals .
- Colony Screening and Expression Library Screening
- Nick Translation and Random Primed Labeling
Case Study 1: PCR Amplification with this compound
A study utilized PCR with this compound to amplify a specific gene from genomic DNA. The incorporation of digoxigenin allowed for subsequent detection via enzyme-linked immunosorbent assay (ELISA), demonstrating high sensitivity and specificity even with low template concentrations.
| Parameter | Value |
|---|---|
| Template DNA | Genomic DNA |
| Primer Design | Specific to target gene |
| Ratio (dTTP:DIG) | 19:1 |
| Detection Method | ELISA with digoxigenin antibody |
Case Study 2: In Situ Hybridization in Tissue Samples
In another application, researchers employed this compound-labeled probes for in situ hybridization on human tissue samples. The results showed successful localization of mRNA transcripts, highlighting the effectiveness of non-radioactive labeling techniques.
| Tissue Type | Detection Method |
|---|---|
| Human Brain | Fluorescent microscopy |
| Hybridization Time | 2 hours at 37°C |
| Signal Detection | Anti-digoxigenin-HRP conjugate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Amino-11-ddUTP (CAS: 439077-17-5)
- Structural Differences: Amino-11-ddUTP replaces the DIG moiety with a primary amine group, enabling conjugation to fluorescent dyes or biotin via amine-reactive chemistry .
- Functional Contrasts: Detection Method: Requires secondary labeling (e.g., NHS-ester fluorophores) for visualization, whereas DIG-11-ddUTP uses anti-DIG antibodies directly . DNA Polymerase Compatibility: Competes with dATP for DNA polymerase binding, limiting its use in enzymatic amplification methods like PCR . Stability: Amino-11-ddUTP is prone to oxidation and requires strict storage conditions (-20°C, desiccated), whereas this compound is stable at 4°C for short-term use .
Fluorescein-12-ddUTP
- Labeling Chemistry : Contains a fluorescein fluorophore instead of DIG, enabling direct fluorescence detection without antibodies .
- Applications: Preferred for real-time imaging and fluorescence polarization assays but suffers from photobleaching and lower signal-to-noise ratios in blotting assays compared to DIG-based systems .
Performance Metrics
Research Findings
- This compound in EMSA : Studies using His6-PigS protein demonstrated robust DNA-protein binding with 2 ng DIG-labeled DNA and 1–7.5 pmol protein, achieving clear shifts in native PAGE . Competitor DNA (poly[d(I-C)]) was essential for specificity in crude protein extracts but unnecessary for purified proteins .
- Amino-11-ddUTP Limitations: In polymerase-catalyzed synthesis, amino-modified ddUTP showed 40% lower incorporation efficiency than this compound due to steric clashes with polymerase active sites .
- Fluorescein-12-ddUTP Trade-offs : While enabling real-time tracking, fluorescein-labeled probes exhibited 30% signal loss after 1 hour of UV exposure, making them unsuitable for long-term assays .
Critical Analysis of Methodologies
- DIG System Validation : The DIG Gel Shift Kit (Roche) includes optimized buffers (e.g., 20 mM HEPES, 1 mM DTT) that stabilize DNA-protein interactions during electrophoresis, a critical advantage over amine-based systems requiring custom buffer optimization .
- Cross-Reactivity: Anti-DIG antibodies show negligible cross-reactivity with endogenous biomolecules, unlike fluorescein antibodies, which may bind nonspecifically to cellular components .
Preparation Methods
Terminal Transferase-Mediated 3’-End Labeling
Terminal deoxynucleotidyl transferase (TdT) catalyzes the template-independent addition of this compound to the 3’-hydroxyl termini of DNA or oligonucleotides. The dideoxyribose structure acts as a chain terminator, ensuring single-digit incorporation per molecule.
Protocol:
-
Reaction Setup : Combine in a 20 µL volume:
-
4 µL 5x reaction buffer (1 M potassium cacodylate, 125 mM Tris-HCl, 0.05% Triton X-100, pH 6.6)
-
4 µL 25 mM CoCl (cofactor for TdT)
-
100 pmol HPLC-purified oligonucleotide
-
1 µL this compound (1 mM stock)
-
1 µL Terminal Transferase (400 U)
-
-
Incubation : 37°C for 15 minutes.
-
Termination : Heat-inactivate at 70°C for 10 minutes.
Optimization Notes :
PCR-Based Incorporation
While this compound is primarily a chain terminator, modified PCR protocols enable its incorporation during amplification. Taq DNA polymerase incorporates this compound at a reduced efficiency compared to dTTP due to the bulky digoxigenin group.
Modified PCR Conditions:
-
Nucleotide Mix : 35% this compound, 65% dTTP.
-
Thermal Cycling : Standard PCR parameters with a 2-minute extension at 72°C.
-
Yield : Generates DIG-labeled probes suitable for Southern blot detection of single-copy genes.
Chemical Synthesis of this compound
The chemical synthesis involves three stages: (1) preparation of the digoxigenin-linker complex, (2) conjugation to dideoxyuridine, and (3) phosphorylation to the triphosphate form.
Synthesis of the Digoxigenin-Linker Moiety
Conjugation to Dideoxyuridine
Phosphorylation to Triphosphate
-
Stepwise Phosphorylation : Treat the modified nucleoside with POCl in trimethyl phosphate, followed by sequential additions of tributylammonium pyrophosphate and LiOH.
-
Final Product : Purify via anion-exchange chromatography (DEAE Sephadex, 0.1–1.0 M LiCl gradient).
Purification and Quality Control
HPLC Purification
Analytical Methods
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (290 nm) | ≥95% |
| Concentration | UV Spectrophotometry | 1.0–1.1 mM in Tris-HCl |
| pH | Microelectrode | 7.5 ± 0.5 |
| Enzymatic Activity | Terminal Transferase Assay | ≥90% incorporation |
Applications in Molecular Biology
Q & A
Basic Research Questions
Q. How to design an experiment to evaluate the biochemical stability of Dig-11-ddutp in vitro?
- Methodology : Begin by isolating this compound under controlled conditions (e.g., pH, temperature) and use spectrophotometry or HPLC to monitor degradation rates. Include control groups (e.g., unmodified nucleotides) and replicate experiments to validate reproducibility. Reference experimental design frameworks from systematic data management plans (DMPs) to ensure alignment with FAIR principles .
- Key Considerations : Define variables (e.g., enzyme concentration, reaction time) and use statistical tools (e.g., ANOVA) to analyze variance. Document protocols using standardized templates for reagent preparation and instrument calibration .
Q. What are effective strategies for identifying peer-reviewed studies on this compound’s metabolic pathways?
- Methodology : Use academic databases (PubMed, Scopus) with Boolean operators: ("this compound" OR "deoxyuridine triphosphate derivatives") AND ("metabolism" OR "enzymatic activity"). Filter results by publication date (last 10 years) and study type (e.g., in vitro, in vivo). Tools like ChatGPT can assist in summarizing complex papers .
- Key Considerations : Prioritize studies with mechanistic insights (e.g., enzyme kinetics) over descriptive reports. Cross-reference citations in review articles to identify foundational work .
Q. How to collect primary data on this compound’s interaction with DNA polymerases?
- Methodology : Use stopped-flow kinetics or surface plasmon resonance to measure binding affinities. Design experiments with varying polymerase concentrations and nucleotide analogs. For qualitative insights, conduct gel electrophoresis to visualize primer extension efficiency .
- Key Considerations : Validate findings with orthogonal methods (e.g., mass spectrometry for product verification). Adhere to GDPR and institutional guidelines when handling sensitive data .
Advanced Research Questions
Q. How to resolve contradictions in reported IC50 values of this compound across studies?
- Methodology : Perform a meta-analysis to assess variables like assay conditions (e.g., buffer composition, temperature) and cell lines used. Apply Bland-Altman plots to evaluate systematic biases or outliers. Replicate conflicting experiments under standardized protocols .
- Key Considerations : Publish negative results and detailed protocols to enhance reproducibility. Use platforms like Zenodo to share raw datasets for independent validation .
Q. What computational approaches are suitable for modeling this compound’s binding dynamics with thymidylate synthase?
- Methodology : Employ molecular dynamics simulations (e.g., GROMACS) to explore conformational changes. Validate predictions with crystallography data (if available) or mutagenesis studies. Integrate machine learning tools (e.g., AlphaFold) to predict binding pockets .
- Key Considerations : Compare force fields (e.g., AMBER vs. CHARMM) for accuracy. Document software versions and parameters to ensure replicability .
Q. How to synthesize heterogeneous data (e.g., genomic, proteomic) to elucidate this compound’s role in nucleotide excision repair?
- Methodology : Use multi-omics integration platforms (e.g., Cytoscape, STRING) to map interactions between this compound and repair proteins. Apply pathway enrichment analysis (e.g., DAVID) to identify overrepresented biological processes .
- Key Considerations : Address batch effects with normalization tools (e.g., ComBat). Use R/Bioconductor packages for statistical rigor .
Q. How to ensure compliance with FAIR principles when sharing this compound datasets?
- Methodology : Assign persistent identifiers (DOIs) via repositories like Figshare or EMBL-EBI. Annotate metadata with controlled vocabularies (e.g., CHEBI for chemical identifiers). Provide access instructions for restricted datasets (e.g., via Data Use Agreements) .
- Key Considerations : Include README files detailing experimental conditions and software dependencies. Use open formats (e.g., .csv, .fasta) for interoperability .
Methodological Guidance
- Data Validation : Use positive/negative controls in all assays to minimize technical variability .
- Ethical Compliance : For human-cell studies, obtain IRB approval and anonymize data per GDPR Article 5(1)(b) .
- Literature Gaps : Frame research questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) to address understudied mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
